Cas no 2580203-48-9 (N-methyl-3-azabicyclo3.3.1nonan-1-amine)
N-methyl-3-azabicyclo3.3.1nonan-1-amine Chemical and Physical Properties
Names and Identifiers
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- N-methyl-3-azabicyclo[3.3.1]nonan-1-amine
- EN300-27718789
- 2580203-48-9
- N-methyl-3-azabicyclo3.3.1nonan-1-amine
-
- Inchi: 1S/C9H18N2/c1-10-9-4-2-3-8(5-9)6-11-7-9/h8,10-11H,2-7H2,1H3
- InChI Key: ZZLMGJAVNRCNDM-UHFFFAOYSA-N
- SMILES: N1CC2CCCC(C1)(C2)NC
Computed Properties
- Exact Mass: 154.146998583g/mol
- Monoisotopic Mass: 154.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 24.1Ų
N-methyl-3-azabicyclo3.3.1nonan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27718789-1g |
N-methyl-3-azabicyclo[3.3.1]nonan-1-amine |
2580203-48-9 | 1g |
$1057.0 | 2023-09-10 | ||
| Enamine | EN300-27718789-5g |
N-methyl-3-azabicyclo[3.3.1]nonan-1-amine |
2580203-48-9 | 5g |
$3065.0 | 2023-09-10 | ||
| Enamine | EN300-27718789-10g |
N-methyl-3-azabicyclo[3.3.1]nonan-1-amine |
2580203-48-9 | 10g |
$4545.0 | 2023-09-10 | ||
| Enamine | EN300-27718789-0.05g |
N-methyl-3-azabicyclo[3.3.1]nonan-1-amine |
2580203-48-9 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
| Enamine | EN300-27718789-0.1g |
N-methyl-3-azabicyclo[3.3.1]nonan-1-amine |
2580203-48-9 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
| Enamine | EN300-27718789-0.25g |
N-methyl-3-azabicyclo[3.3.1]nonan-1-amine |
2580203-48-9 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
| Enamine | EN300-27718789-0.5g |
N-methyl-3-azabicyclo[3.3.1]nonan-1-amine |
2580203-48-9 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
| Enamine | EN300-27718789-1.0g |
N-methyl-3-azabicyclo[3.3.1]nonan-1-amine |
2580203-48-9 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-27718789-2.5g |
N-methyl-3-azabicyclo[3.3.1]nonan-1-amine |
2580203-48-9 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-27718789-5.0g |
N-methyl-3-azabicyclo[3.3.1]nonan-1-amine |
2580203-48-9 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 |
N-methyl-3-azabicyclo3.3.1nonan-1-amine Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on N-methyl-3-azabicyclo3.3.1nonan-1-amine
N-Methyl-3-Azabicyclo[3.3.1]Nonan-1-Amine: A Comprehensive Overview
N-Methyl-3-Azabicyclo[3.3.1]Nonan-1-Amine is a unique bicyclic amine compound with the CAS number 2580203-48-9. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its intriguing structure and potential applications in drug design and synthesis. The molecule consists of a bicyclic framework with a nitrogen atom at the 3-position, which contributes to its distinctive chemical properties and reactivity.
The core structure of N-Methyl-3-Azabicyclo[3.3.1]Nonan-1-Amine is a bicyclo[3.3.1]nonane system, which is a type of norbornane derivative with additional substituents. The presence of the methyl group at the nitrogen atom introduces steric effects that can influence the compound's behavior in various chemical reactions and biological systems. Recent studies have highlighted the importance of such bicyclic amines in the development of novel therapeutics, particularly in targeting specific protein-protein interactions and enzyme activities.
One of the most notable aspects of this compound is its ability to act as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are widely used in organic chemistry to induce asymmetry in molecules, which is crucial for the production of enantiomerically pure compounds required in pharmaceuticals and agrochemicals. The bicyclic structure of N-Methyl-3-Azabicyclo[3.3.1]Nonan-1-Amine provides excellent rigidity, making it an ideal candidate for such applications.
Recent advancements in computational chemistry have allowed researchers to better understand the electronic properties and reactivity of N-Methyl-3-Azabicyclo[3.3.1]Nonan-1-Amine. Quantum mechanical calculations have revealed that the nitrogen atom's lone pair plays a significant role in stabilizing transition states during nucleophilic substitutions and other reactions involving this compound.
In terms of biological applications, this compound has shown promise as a building block for peptide mimetics and bioactive molecules. Its rigid structure enables it to adopt specific conformations that can mimic natural biomolecules, making it valuable in drug discovery efforts targeting complex biological systems.
Moreover, the synthesis of N-Methyl-3-Azabicyclo[3.3.1]Nonan-1-Amine has been optimized through various methodologies, including ring-closing metathesis and intramolecular cyclization reactions. These methods not only enhance the efficiency of production but also allow for greater control over stereochemistry, which is essential for generating enantiomerically pure compounds.
The study of this compound has also contributed to our understanding of bicyclic amine chemistry more broadly. Insights gained from research on N-Methyl-3-Azabicyclo[3.3.1]Nonan-1-Amine have been applied to related compounds, leading to new discoveries in areas such as catalytic asymmetric synthesis and supramolecular chemistry.
In conclusion, N-Methyl-3-Azabicyclo[3.3.]Nonan-1-Amine stands out as a versatile and intriguing compound with wide-ranging applications across multiple disciplines within chemistry and biology.
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